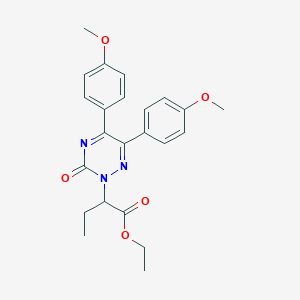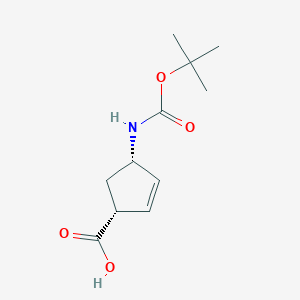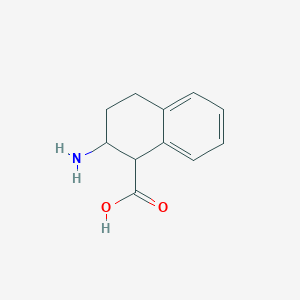
Ethyl 5,6-bis(4-methoxyphenyl)-alpha-ethyl-3-oxo-1,2,4-triazine-2(3H)-acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5,6-bis(4-methoxyphenyl)-alpha-ethyl-3-oxo-1,2,4-triazine-2(3H)-acetate is a chemical compound that has been widely used in scientific research. This compound is also known as EMATE and has been used in various biochemical and physiological studies due to its unique properties.
Wirkmechanismus
The mechanism of action of EMATE involves the inhibition of certain enzymes, which is why it has been used in the study of enzyme inhibition. EMATE has been found to be an effective inhibitor of several enzymes, including acetylcholinesterase and butyrylcholinesterase. Additionally, EMATE has been shown to have anti-cancer properties by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
EMATE has several biochemical and physiological effects, which make it an important compound in scientific research. EMATE has been found to be an effective inhibitor of certain enzymes, which can have significant implications in the development of new drugs. Additionally, EMATE has been shown to have anti-cancer properties, which can be used in the development of new anti-cancer drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using EMATE in lab experiments is that it is a relatively simple compound to synthesize. Additionally, EMATE has been found to be an effective inhibitor of certain enzymes, which can be used in the development of new drugs. However, one of the limitations of using EMATE in lab experiments is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for EMATE research. One of the most significant areas of research is in the development of new anti-cancer drugs. EMATE has been shown to have anti-cancer properties, and further research can lead to the development of new drugs that are more effective in treating cancer. Additionally, EMATE can be used in the study of enzyme inhibition, which can have significant implications in the development of new drugs for various diseases.
Conclusion:
In conclusion, EMATE is a chemical compound that has been widely used in scientific research. EMATE has several unique properties, including anti-cancer properties and the ability to inhibit certain enzymes. While there are some limitations to using EMATE in lab experiments, it remains an important compound in scientific research. Further research in the future can lead to the development of new drugs that can have significant implications in the treatment of various diseases.
Synthesemethoden
The synthesis of EMATE involves the reaction of ethyl acetoacetate, 4-methoxybenzaldehyde, and hydrazine hydrate. This reaction results in the formation of EMATE, which is a white crystalline solid. The synthesis of EMATE is a relatively simple process and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
EMATE has been used in several scientific research studies due to its unique properties. One of the most significant applications of EMATE is in the field of cancer research. EMATE has been shown to have anti-cancer properties and has been used in the development of various anti-cancer drugs. Additionally, EMATE has been used in the study of enzyme inhibition and has been found to be an effective inhibitor of certain enzymes.
Eigenschaften
CAS-Nummer |
108734-83-4 |
|---|---|
Produktname |
Ethyl 5,6-bis(4-methoxyphenyl)-alpha-ethyl-3-oxo-1,2,4-triazine-2(3H)-acetate |
Molekularformel |
C23H25N3O5 |
Molekulargewicht |
423.5 g/mol |
IUPAC-Name |
ethyl 2-[5,6-bis(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2-yl]butanoate |
InChI |
InChI=1S/C23H25N3O5/c1-5-19(22(27)31-6-2)26-23(28)24-20(15-7-11-17(29-3)12-8-15)21(25-26)16-9-13-18(30-4)14-10-16/h7-14,19H,5-6H2,1-4H3 |
InChI-Schlüssel |
FGZCPFGUIQVTMU-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)OCC)N1C(=O)N=C(C(=N1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
Kanonische SMILES |
CCC(C(=O)OCC)N1C(=O)N=C(C(=N1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
Synonyme |
1,2,4-Triazine-2(3H)-acetic acid, 5,6-bis(4-methoxyphenyl)-alpha-ethyl -3-oxo-, ethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-Chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide](/img/structure/B10211.png)




![2,3-Dihydropyrrolo[1,2-a]benzimidazol-1-one](/img/structure/B10223.png)

